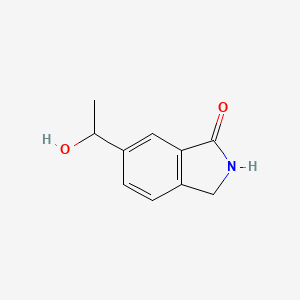
3-Chloro-5,6,7,8-tetrahydroquinolin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5,6,7,8-tetrahydroquinolin-5-ol is a chemical compound with the molecular formula C9H10ClNO It is a derivative of tetrahydroquinoline, a bicyclic structure that includes a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6,7,8-tetrahydroquinolin-5-ol typically involves the chlorination of 5,6,7,8-tetrahydroquinolin-5-ol. One common method includes the reaction of 5,6,7,8-tetrahydroquinolin-5-ol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
5,6,7,8-tetrahydroquinolin-5-ol+SOCl2→this compound+HCl+SO2
This method is efficient and yields a high purity product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the final product is achieved through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5,6,7,8-tetrahydroquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thio-substituted tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-5,6,7,8-tetrahydroquinolin-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5,6,7,8-tetrahydroquinolin-5-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5,6,7,8-tetrahydroquinolin-5-ol: Similar structure but with the chlorine atom at a different position.
5,6,7,8-Tetrahydroquinolin-5-ol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Fluorinated Quinolines: Compounds with fluorine atoms that exhibit different chemical and biological properties.
Uniqueness
3-Chloro-5,6,7,8-tetrahydroquinolin-5-ol is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.
Propiedades
Fórmula molecular |
C9H10ClNO |
|---|---|
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
3-chloro-5,6,7,8-tetrahydroquinolin-5-ol |
InChI |
InChI=1S/C9H10ClNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h4-5,9,12H,1-3H2 |
Clave InChI |
CIRQRSNUIWJVEZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)N=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B11911128.png)
![5-Azaspiro[3.4]octan-7-ylmethanol hydrochloride](/img/structure/B11911140.png)


![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11911157.png)
![4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B11911162.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B11911175.png)
![6-Acetyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11911179.png)
![3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11911182.png)



![2H-Naphtho[2,3-b]pyran](/img/structure/B11911219.png)
